![molecular formula C28H22N2O4 B13146011 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[(4-methylphenyl)amino]- CAS No. 20241-75-2](/img/structure/B13146011.png)
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[(4-methylphenyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[(4-methylphenyl)amino]-: is an organic compound with a complex structure. It belongs to the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of two hydroxy groups and two amino groups substituted with 4-methylphenyl groups on the anthracenedione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[(4-methylphenyl)amino]- typically involves multiple steps:
Starting Material: The synthesis begins with anthracene, which undergoes oxidation to form 9,10-anthracenedione.
Amination: The final step involves the substitution of amino groups at the 4 and 8 positions with 4-methylphenyl groups. This can be done using aromatic amines in the presence of catalysts like palladium or copper.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Substitution: The amino and hydroxy groups can participate in various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroquinones.
Substitution Products: Various substituted anthraquinones.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Dyes and Pigments: Used as intermediates in the synthesis of dyes and pigments due to its chromophoric properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Anticancer Agents: Some derivatives have shown potential as anticancer agents due to their ability to intercalate with DNA.
Antimicrobial Agents: Exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Industry:
Textile Industry: Used in the production of dyes for textiles.
Pharmaceutical Industry: Employed in the synthesis of various pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[(4-methylphenyl)amino]- involves its ability to interact with biological molecules. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with proteins and nucleic acids. This can lead to the inhibition of enzymes or the disruption of DNA replication, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
1,5-Dihydroxy-9,10-anthracenedione: Lacks the amino groups, making it less versatile in terms of chemical reactivity.
1,8-Dihydroxy-4,5-dinitroanthraquinone: Contains nitro groups instead of amino groups, leading to different chemical and biological properties.
Uniqueness: The presence of both hydroxy and amino groups substituted with 4-methylphenyl groups makes 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[(4-methylphenyl)amino]- unique
Eigenschaften
CAS-Nummer |
20241-75-2 |
|---|---|
Molekularformel |
C28H22N2O4 |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
1,5-dihydroxy-4,8-bis(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O4/c1-15-3-7-17(8-4-15)29-19-11-13-21(31)25-23(19)27(33)26-22(32)14-12-20(24(26)28(25)34)30-18-9-5-16(2)6-10-18/h3-14,29-32H,1-2H3 |
InChI-Schlüssel |
USXUIUWGIGFKRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=CC=C(C=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


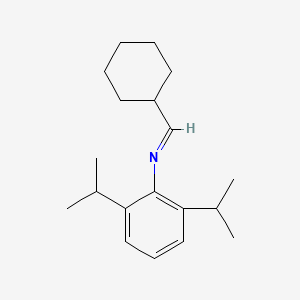

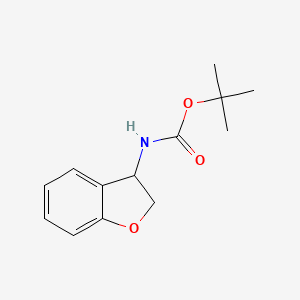

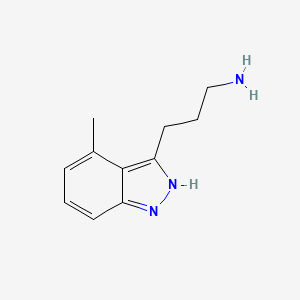


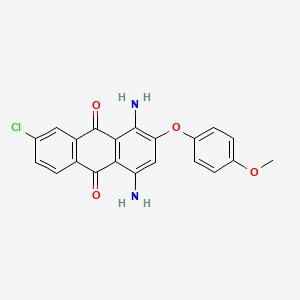
![2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)-](/img/structure/B13145957.png)
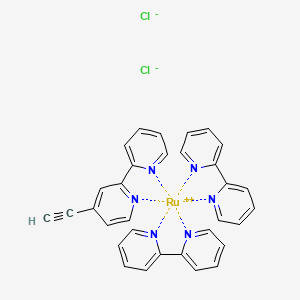
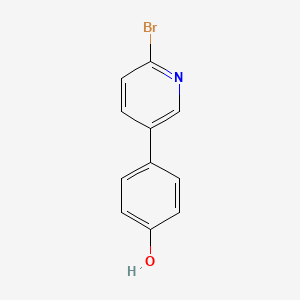
![benzhydryl (2S,5R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13145975.png)
![9,10-Anthracenedione, 1-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-](/img/structure/B13145980.png)
![6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride](/img/structure/B13145988.png)
